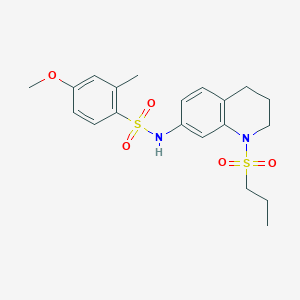

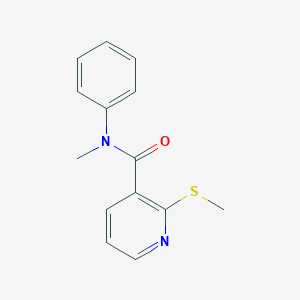

5-(indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide, also known as SMIP-016, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. In

Scientific Research Applications

Synthesis and Material Science Applications

Novel Synthesis Methods : A novel synthesis approach for alpha-trifluoromethyl-sulfonamido furans involves the reaction of cyclic carbinol amides with triflic anhydride, showcasing a method that proceeds under mild conditions. This process facilitates rapid access to 5-substituted indolines, highlighting the chemical's utility in creating complex molecules efficiently (Rashatasakhon & Padwa, 2003).

Material Science : The compound has been explored for its potential in corrosion inhibition. Specifically, its derivatives have been tested as inhibitors for mild steel corrosion in sulfuric acid medium, demonstrating significant inhibition efficiency which increases with concentration but decreases with rising temperature. This suggests its application in protective coatings and corrosion-resistant materials (Sappani & Karthikeyan, 2014).

Biomedical Research

Drug Discovery and Design : The scaffold of (hetero)aromatic sulfonamides, including compounds similar to the specified chemical, has been widely utilized in drug discovery. An efficient rhodium-catalyzed oxidative C–H/C–H cross-coupling methodology expands the potential of such scaffolds in creating bi(hetero)aryls, indicating its utility in designing new therapeutic agents with broad substrate scope and functional group tolerance (Ran et al., 2018).

Cancer Research : In the realm of anticancer research, certain sulfonamide derivatives have demonstrated promising in vitro anticancer activity against various cancer cell lines, suggesting the role of sulfonamide derivatives, possibly including the chemical , in the development of new anticancer therapies. These derivatives have shown to inhibit cancer cell growth effectively across different cancer types, including lung, cervical, breast, and prostate cancers (Pansare & Shelke, 2019).

properties

IUPAC Name |

5-(2,3-dihydroindole-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c21-18(20-10-9-13-4-1-2-6-15(13)20)16-7-8-17(24-16)26(22,23)19-12-14-5-3-11-25-14/h1-8,11,19H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVQGYKJBHTEPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2533605.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2533607.png)

![3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid](/img/structure/B2533608.png)

![N-1,3-benzodioxol-5-yl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2533610.png)

![N-(2,4-dimethoxybenzyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2533612.png)

![2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2533615.png)

![7-(tert-butyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2533620.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2533623.png)

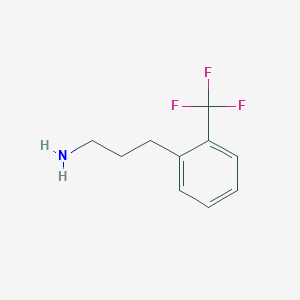

![Ethyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2533624.png)